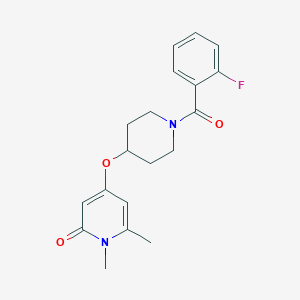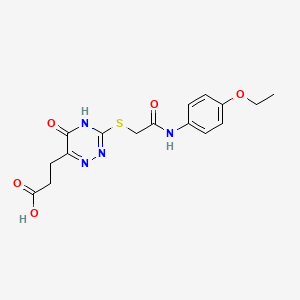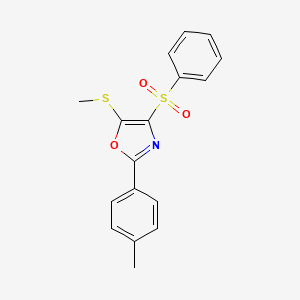
3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid, also known as flurandrenolide, is a synthetic steroid that is commonly used in scientific research. Flurandrenolide is a potent anti-inflammatory agent that has been used to treat a variety of conditions, including eczema, psoriasis, and other skin disorders.
Mechanism of Action
Flurandrenolide works by inhibiting the production of inflammatory cytokines and chemokines. It also inhibits the activation of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response. Flurandrenolide is a potent glucocorticoid receptor agonist, which means that it binds to and activates the glucocorticoid receptor. The glucocorticoid receptor then translocates to the nucleus and regulates the expression of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Flurandrenolide has a wide range of biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, which leads to a reduction in inflammation. It also inhibits the activation of immune cells, which reduces the immune response. Flurandrenolide has been shown to reduce the severity of skin disorders, such as eczema and psoriasis, by reducing inflammation and suppressing the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide in lab experiments is its potent anti-inflammatory properties. Flurandrenolide can be used to study the mechanisms of inflammation and to develop new treatments for inflammatory disorders. However, one of the main limitations of using 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide is its potential for side effects. Flurandrenolide is a potent steroid that can have adverse effects on the immune system and other physiological systems.
Future Directions
There are several future directions for research on 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide. One direction is to develop new drugs that can modulate the immune response without the adverse effects of steroids. Another direction is to study the long-term effects of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide on the immune system and other physiological systems. Additionally, research can be done to develop new methods for synthesizing 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide involves several steps. The first step is the preparation of 4-fluorobenzaldehyde, which is then reacted with 2,3-dimethylbutyraldehyde to form 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid. The final step involves the esterification of the carboxylic acid group with ethanol to produce 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide. The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutanoic acidide is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
Flurandrenolide has been extensively used in scientific research due to its potent anti-inflammatory properties. It has been used to study the mechanisms of inflammation and to develop new treatments for inflammatory disorders. Flurandrenolide has also been used to study the effects of steroids on the immune system and to develop new drugs that can modulate the immune response.
properties
IUPAC Name |
3-(4-fluorophenyl)-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(11(14)15)12(2,3)9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBBPIKNHTWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)

![N-(4-(3-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2616827.png)

![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)
![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)


![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)


![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)